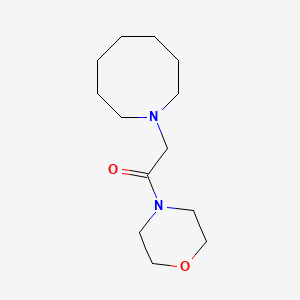
4-methoxy-N-(1-phenylethyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(1-phenylethyl)piperidine-1-carboxamide, also known as Mepivacaine, is a local anesthetic drug used for pain management during surgical procedures. It is a derivative of piperidine and is commonly used in dental, orthopedic, and obstetric surgeries. The purpose of
Wirkmechanismus
4-methoxy-N-(1-phenylethyl)piperidine-1-carboxamide works by blocking the transmission of nerve impulses from the site of administration to the central nervous system. It does this by inhibiting the influx of sodium ions into the nerve cells, thereby preventing the depolarization of the cell membrane and subsequent nerve impulse transmission. This action results in the loss of sensation in the affected area.
Biochemical and Physiological Effects
4-methoxy-N-(1-phenylethyl)piperidine-1-carboxamide is rapidly absorbed into the bloodstream and has a short duration of action. It is metabolized in the liver and excreted in the urine. 4-methoxy-N-(1-phenylethyl)piperidine-1-carboxamide has been shown to be less toxic than other local anesthetics, such as lidocaine and bupivacaine. However, it may cause allergic reactions and cardiovascular side effects in some patients.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-N-(1-phenylethyl)piperidine-1-carboxamide is widely used in laboratory experiments to study the effects of local anesthetics on nerve function. It is readily available, easy to use, and has a short duration of action. However, its low potency and short duration of action may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 4-methoxy-N-(1-phenylethyl)piperidine-1-carboxamide. These include the development of new formulations with improved potency and duration of action, the investigation of its potential use in the treatment of chronic pain, and the study of its effects on nerve regeneration and repair.
Conclusion
In conclusion, 4-methoxy-N-(1-phenylethyl)piperidine-1-carboxamide is a local anesthetic drug that has been extensively studied for its use in various surgical procedures. Its mechanism of action involves the inhibition of sodium ion influx into nerve cells, resulting in the loss of sensation in the affected area. 4-methoxy-N-(1-phenylethyl)piperidine-1-carboxamide has several advantages and limitations for laboratory experiments and has several future directions for research and development.
Synthesemethoden
4-methoxy-N-(1-phenylethyl)piperidine-1-carboxamide is synthesized through a multi-step process that involves the reaction of piperidine with 1-phenylethylamine to form the intermediate N-(1-phenylethyl)piperidine. This intermediate is then reacted with 4-methoxybenzoyl chloride to form 4-methoxy-N-(1-phenylethyl)piperidine-1-carboxamide. The final product is purified through recrystallization and is obtained in the form of a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(1-phenylethyl)piperidine-1-carboxamide has been extensively studied for its use as a local anesthetic in various surgical procedures. It has been shown to be effective in reducing pain and discomfort during dental, orthopedic, and obstetric surgeries. 4-methoxy-N-(1-phenylethyl)piperidine-1-carboxamide is also used as a diagnostic tool in nerve block tests to identify the source of pain in patients.
Eigenschaften
IUPAC Name |
4-methoxy-N-(1-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12(13-6-4-3-5-7-13)16-15(18)17-10-8-14(19-2)9-11-17/h3-7,12,14H,8-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZGVXAQQDQTKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)N2CCC(CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B7566272.png)







![N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide](/img/structure/B7566333.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide](/img/structure/B7566337.png)

![Methyl 3-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-ylcarbamoyl)-5-nitrobenzoate](/img/structure/B7566346.png)

